Lipoxin A4-d5

Descripción general

Descripción

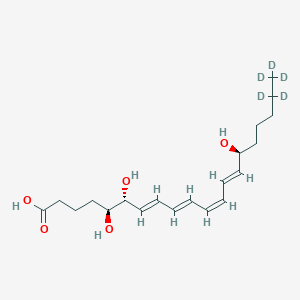

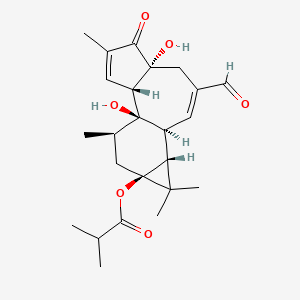

Lipoxin A4-d5 (LXA4-d5) is a deuterium-labeled derivative of Lipoxin A4 (LXA4). LXA4 is an endogenous lipoxygenase-derived eicosanoid mediator that plays a crucial role in inflammation resolution and immune regulation . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.

Aplicaciones Científicas De Investigación

LXA4-d5 serves as an essential tool in lipidomics and inflammation research. Its applications include:

Quantification: LXA4-d5 acts as an internal standard for quantifying LXA4 levels in biological samples using mass spectrometry.

Pharmacokinetics: Deuterium labeling affects drug metabolism, making LXA4-d5 valuable for studying pharmacokinetics.

Mecanismo De Acción

LXA4 exerts its effects by binding to specific receptors and modulating signaling pathways. It interacts with:

ERK1/2 Pathway: LXA4 inhibits ERK1/2 activation, impacting cell proliferation and cytokine production.

NF-kB Pathway: LXA4 suppresses NF-kB-mediated inflammation.

Safety and Hazards

Lipoxin A4-d5 (LXA4-d5) can release vapors that form explosive mixtures at temperatures at or above the flashpoint . Container explosion may occur under fire conditions . It emits toxic fumes under fire conditions . It is sensitive to static discharge . Vapors can travel to a source of ignition and flash back .

Direcciones Futuras

There is a recent drive to search for lipoxin analogues as therapeutics for inflammatory diseases . Understanding how bioactive lipid signaling is involved in resolution will increase our understanding of controlling inflammation and may facilitate the discovery of new classes of therapeutic pro-resolution agents for evaluation in AD prevention studies .

Análisis Bioquímico

Biochemical Properties

Lipoxin A4-d5 interacts with various enzymes, proteins, and other biomolecules. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO . This compound plays a crucial role in biochemical reactions by promoting the clearance of apoptotic neutrophils, which helps to dampen inflammation and promote tissue repair .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. This compound exerts its effects at the molecular level by binding to specific receptors and modulating signaling pathways. For instance, it regulates M1/M2 polarization of macrophages via the FPR2–IRF pathway .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO .

Transport and Distribution

Lipoxin A4, the non-deuterated form of this compound, is known to be secreted by immune cells such as neutrophils and macrophages .

Subcellular Localization

Lipoxin A4, the non-deuterated form of this compound, is known to exert its effects at various cellular locations by interacting with specific receptors and modulating signaling pathways .

Métodos De Preparación

Industrial Production:: LXA4-d5 is not produced industrially due to its specialized use as an internal standard in research settings.

Análisis De Reacciones Químicas

Reactions:: LXA4-d5 likely undergoes similar reactions as its non-deuterated counterpart, LXA4. These reactions include:

Oxidation: LXA4-d5 may participate in oxidative processes.

Reduction: Reduction reactions could modify its structure.

Substitution: Deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions:: Specific reagents and conditions for LXA4-d5 reactions remain elusive. Researchers often employ standard protocols used for LXA4.

Major Products:: The major products formed during LXA4-d5 reactions would depend on the specific reaction type and conditions. Further research is needed to elucidate these products.

Comparación Con Compuestos Similares

LXA4-d5’s uniqueness lies in its deuterium labeling, which allows precise quantification. Similar compounds include LXA4 itself and related eicosanoids.

Propiedades

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-19,19,20,20,20-pentadeuterio-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-YUMLLTTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347052 | |

| Record name | Lipoxin A4-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1622429-53-1 | |

| Record name | Lipoxin A4-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)